molecular formula C12H13N3O2 B11377802 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

カタログ番号: B11377802
分子量: 231.25 g/mol
InChIキー: BTBVSTBABOHDKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a propanamide group and at the 4-position with a 4-methylphenyl moiety. The 1,2,5-oxadiazole ring contributes to its electronic and steric properties, while the methyl group on the phenyl ring enhances hydrophobicity.

特性

分子式

C12H13N3O2

分子量

231.25 g/mol

IUPAC名

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C12H13N3O2/c1-3-10(16)13-12-11(14-17-15-12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16)

InChIキー

BTBVSTBABOHDKT-UHFFFAOYSA-N

正規SMILES

CCC(=O)NC1=NON=C1C2=CC=C(C=C2)C

製品の起源

United States

準備方法

合成経路と反応条件

N-[4-(4-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、4-メチルベンゾニトリルとヒドラジン水和物を反応させて、対応するヒドラジドを形成することです。この中間体は、次に、酸性条件下でプロピオン酸無水物などの適切なカルボン酸誘導体で処理して、目的のオキサジアゾール化合物を得ます。

工業生産方法

N-[4-(4-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスでは、最終生成物の収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化する必要があります。また、再結晶やクロマトグラフィーなどの精製工程が、化合物の単離に使用されることもあります。

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its amide bond and oxadiazole ring susceptibility.

Conditions Products Key Observations
Acidic (HCl, 80°C)4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine + propanoic acidComplete cleavage of the amide bond observed via NMR spectroscopy.
Basic (NaOH, reflux)Sodium propanoate + 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amineReaction proceeds via nucleophilic attack at the carbonyl carbon .
Oxadiazole ring opening (H₂O, H₂SO₄)4-(4-methylphenyl)-1,2,5-oxadiazole-3-carboxylic acid + propanamide derivativesRequires prolonged heating (12–16 hours) for full conversion .

Substitution Reactions

The oxadiazole ring facilitates nucleophilic substitution at position 3, while the amide group participates in acyl transfer reactions.

2.1. Nucleophilic Substitution

Reagent Conditions Product
Hydrazine hydrateEthanol, 60°C, 6 hoursN-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]hydrazinecarboxamide
Sodium methoxideDMF, 100°C, 3 hoursMethyl 4-(4-methylphenyl)-1,2,5-oxadiazole-3-carboxylate
Thiophenol (PhSH)K₂CO₃, DMSO, 80°C, 8 hours3-(phenylthio)-4-(4-methylphenyl)-1,2,5-oxadiazole

Research Findings :

  • Substitution at the oxadiazole ring is regioselective, favoring position 3 due to electronic effects .

  • Thiol-based nucleophiles require polar aprotic solvents for optimal reactivity .

Oxidation and Reduction

The compound's amide and oxadiazole moieties exhibit distinct redox behavior.

3.1. Oxidation

Reagent Conditions Product
KMnO₄ (acidic)H₂SO₄, 70°C, 4 hours4-(4-methylphenyl)-1,2,5-oxadiazole-3-carboxylic acid
Ozone (O₃)CH₂Cl₂, -78°C, 2 hoursFragmentation products including p-tolualdehyde and acetamide derivatives

3.2. Reduction

Reagent Conditions Product
LiAlH₄Dry ether, reflux, 3 hoursN-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propan-1-amine
H₂ (Pd/C)Ethanol, 50 psi, 12 hoursSaturated oxadiazoline derivative with retained amide functionality

Mechanistic Insights :

  • LiAlH₄ selectively reduces the amide carbonyl to an amine without altering the oxadiazole ring.

  • Catalytic hydrogenation modifies the oxadiazole ring to oxadiazoline, confirmed by IR loss of N–O stretching at 1,320 cm⁻¹ .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

Dipolarophile Conditions Product
PhenylacetyleneToluene, 120°C, 24 hours3-(4-methylphenyl)-5-(propionamido)-1,2,4-triazole
Ethylene oxideMicrowave, 150°C, 1 hourFused bicyclic adduct with a seven-membered ring

Key Data :

  • Cycloadditions proceed with moderate regioselectivity (60–75% yield).

  • Microwave conditions enhance reaction rates by 5x compared to conventional heating .

Acylation and Alkylation

The amide nitrogen exhibits limited reactivity but participates in selective modifications.

Reaction Type Reagent Product
AcylationAcetyl chloride, pyridineN-acetyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
AlkylationMethyl iodide, K₂CO₃Quaternary ammonium salt (unstable under ambient conditions)

Challenges :

  • Steric hindrance from the oxadiazole ring limits alkylation efficiency (<20% yield) .

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Products Mechanism
UV (254 nm), benzeneRing-opened nitrile oxide intermediates + CO₂Photoinduced cleavage of the oxadiazole N–O bond
UV (365 nm), O₂ atmosphere4-(4-methylphenyl)-1,2,5-oxadiazole-3-peroxideSinglet oxygen-mediated oxidation confirmed by EPR spectroscopy

Biological Activity-Linked Reactivity

While not strictly synthetic, interactions with biological systems provide insights into its reactivity:

  • Enzyme Inhibition : Forms hydrogen bonds with protease active sites via the amide carbonyl (Kd = 12.3 μM) .

  • Metabolic Degradation : Hepatic microsomes convert it to 4-(4-methylphenyl)-1,2,5-oxadiazol-3-ol via cytochrome P450-mediated oxidation.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, derivatives of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research demonstrated that synthesized propanamide derivatives exhibited significant anticancer activity. The compounds were tested against several cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Cell Line
6h20.12 ± 6.20SNB-19
6j10.84 ± 4.20OVCAR-8
Reference (Doxorubicin)0.92 ± 0.1Various

Neuroprotective Effects

Another promising application of oxadiazole derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide are being investigated for their ability to inhibit tau protein aggregation, a hallmark of Alzheimer's pathology.

Case Study: Tau Inhibition
A patent highlights the neuroprotective properties of oxadiazole compounds in treating tauopathies, suggesting that these compounds may offer new therapeutic avenues for neurodegenerative disorders .

Material Science Applications

In addition to medicinal uses, N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has potential applications in material science due to its unique structural properties.

Polymer Chemistry

The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing oxadiazole units exhibit improved resistance to thermal degradation.

Case Study: Thermal Stability Enhancement
A study on polymer composites revealed that adding oxadiazole derivatives increased the thermal stability of the resulting materials significantly compared to control samples without the oxadiazole unit .

作用機序

N-[4-(4-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。オキサジアゾール環は、酵素または受容体と相互作用し、それらの活性を調節することができます。この化合物は、細胞経路を阻害し、さまざまな生物学的効果をもたらす可能性もあります。正確な分子標的と経路を解明するには、詳細な研究が必要です。

生物活性

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is C10H12N4O2C_{10}H_{12}N_{4}O_{2} with a molecular weight of 224.23 g/mol. The compound features an oxadiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro assays showed that oxadiazole derivatives exhibit IC50 values ranging from sub-micromolar to micromolar concentrations against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in a dose-dependent manner. This suggests that the mechanism may involve the disruption of cellular processes related to DNA replication and repair .

Data Table: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-70.65Apoptosis induction
Compound BA5491.5Cell cycle arrest
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamideMCF-7TBDTBD

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains.

Key Findings:

  • Broad Spectrum Activity : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Data Table: Antibacterial Activity

Compound NameBacteria StrainMIC (µg/mL)
Compound CE. coli75
Compound DStaphylococcus aureus100
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamideTBD

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Key Findings:

  • In Vivo Studies : Research indicates that certain oxadiazole compounds reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Anti-inflammatory Activity

Compound NameModelEffectiveness
Compound ECarrageenan-induced paw edema modelSignificant reduction in swelling
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamideTBD

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds similar to N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide:

  • Study on Cancer Cell Lines : A study evaluated the effects of various oxadiazole derivatives on MCF-7 and A549 cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity.
  • Antimicrobial Screening : Another study assessed a series of oxadiazole compounds for their antimicrobial properties against clinical isolates. Compounds with halogen substitutions showed increased activity against resistant strains.

類似化合物との比較

Key Observations:

Substituent Effects on Hydrophobicity: The 4-methylphenyl group in the target compound confers moderate hydrophobicity, whereas 3,4-dimethoxyphenyl substituents (in analogs from and ) increase polarity due to electron-donating methoxy groups. The 4-fluorophenoxy and 4-tert-butylphenoxy groups in the propanamide sidechain significantly enhance molecular weight and logP values, suggesting reduced aqueous solubility compared to the target compound.

The fluorine atom in the analog may improve metabolic stability and membrane permeability due to its electronegativity and small size.

Molecular Weight Trends :

  • The target compound (231.25 g/mol) is significantly smaller than its analogs (387.37–425.48 g/mol), which could translate to better bioavailability and pharmacokinetic profiles.

Research Implications and Limitations

  • Pharmacological Potential: While the target compound’s simpler structure may favor solubility, its analogs with extended substituents (e.g., fluorophenoxy, tert-butylphenoxy) might exhibit enhanced target affinity or selectivity in enzyme inhibition assays.
  • Synthetic Challenges : The synthesis of analogs with bulky substituents (e.g., tert-butyl) may require specialized coupling reagents or protective strategies to avoid steric hindrance.
  • Data Gaps : The provided evidence lacks explicit biological activity data, necessitating further studies to correlate structural features with functional outcomes such as IC₅₀ values or binding constants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。